![molecular formula C16H15ClN2O B2396170 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole CAS No. 1018125-84-2](/img/structure/B2396170.png)
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazole derivatives is complex and versatile. The imidazole ring is a key component in many functional molecules and is utilized in a diverse range of applications . The bonds formed during the formation of the imidazole are a crucial aspect of its molecular structure .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. Recent research has highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Mécanisme D'action
The mechanism of action of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is its low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study its effects on epigenetic modifications other than histone acetylation, such as DNA methylation. Finally, the development of more soluble derivatives of this compound may improve its efficacy and ease of administration.
Méthodes De Synthèse
The synthesis of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methyl-1H-benzo[d]imidazole-2-amine in the presence of a base to yield this compound.
Applications De Recherche Scientifique
2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
2-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-5-8-13-15(10)19-16(18-13)11(2)20-14-9-4-3-7-12(14)17/h3-9,11H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQJCWCCIOQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

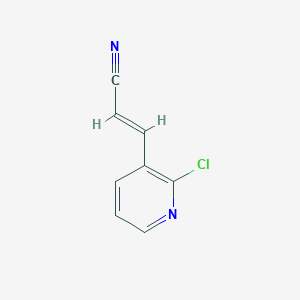
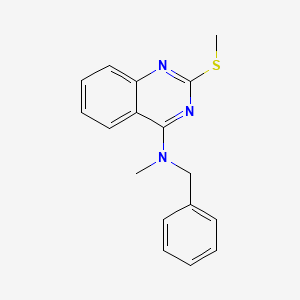
![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
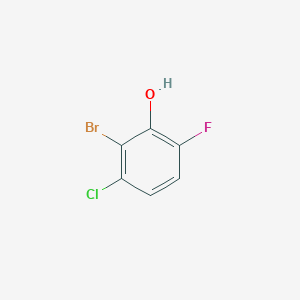
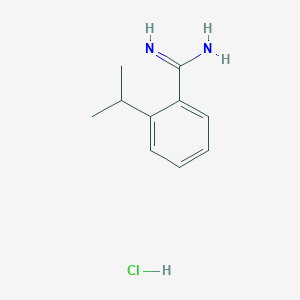
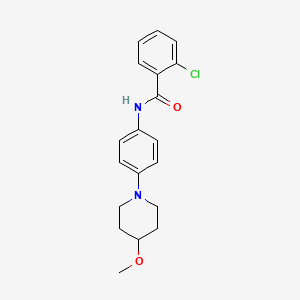
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)
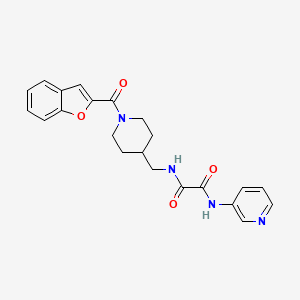
![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)
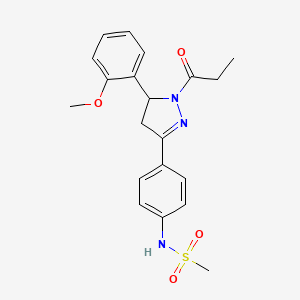
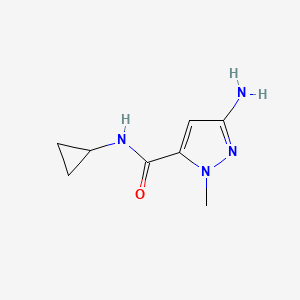
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)